4-Pyridinemethanamine
Description
Significance as a Molecular Building Block in Contemporary Organic Synthesis
4-(Aminomethyl)pyridine is a versatile molecular building block in organic synthesis, primarily due to its bifunctional nature. smolecule.comchemimpex.com It possesses both a nucleophilic primary amine and a basic pyridine (B92270) ring, allowing it to participate in a wide array of chemical reactions. smolecule.comchemimpex.com
Key reactions involving 4-(aminomethyl)pyridine include:
Nucleophilic Substitution: The aminomethyl group can act as a nucleophile, reacting with various electrophiles. smolecule.com
Acylation: It readily reacts with acyl chlorides to form amides, which are important intermediates in the synthesis of more complex molecules. smolecule.com
Formation of Coordination Complexes: The nitrogen atom of the pyridine ring and the amino group can coordinate with metal ions, making it a useful ligand in coordination chemistry. smolecule.com
The compound serves as a precursor for a diverse range of heterocyclic compounds and functional materials. smolecule.com Its structural isomers, 2-(aminomethyl)pyridine and 3-(aminomethyl)pyridine, exhibit different reactivity and are also used as building blocks, though the 4-substituted isomer often shows distinct biological activity and applications. smolecule.com A protected version, 4-(BOC-aminomethyl)pyridine, is also utilized in multi-step syntheses where the reactivity of the amino group needs to be temporarily masked. cymitquimica.com
Overview of Multifaceted Applications in Scientific and Industrial Contexts
The unique structural features of 4-(aminomethyl)pyridine have led to its application in several scientific and industrial fields:
Medicinal Chemistry: It serves as a crucial scaffold for the development of new therapeutic agents. smolecule.com Derivatives of 4-(aminomethyl)pyridine have been investigated as inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4), which is relevant in the management of type 2 diabetes. smolecule.comnih.govacs.org Research has also explored its potential in creating compounds for treating diseases like Alzheimer's and cancer. smolecule.com Specifically, certain aminomethyl-pyridine derivatives have shown potent and selective inhibitory activity against DPP-4. nih.govacs.org
Materials Science: 4-(Aminomethyl)pyridine is used in the synthesis of polymers and functional materials. chemimpex.com For instance, it has been incorporated into molecularly imprinted polymers (MIPs) designed for the selective detection of herbicides. acs.org The pyridine group's ability to form strong interactions enhances the selectivity of these materials. acs.org It is also a component in the formation of organic-inorganic hybrid perovskites, where the position of the aminomethyl group on the pyridine ring can influence the dimensionality of the resulting crystal structure. researchgate.netnih.gov
Coordination Chemistry and Catalysis: As a ligand, 4-(aminomethyl)pyridine forms stable complexes with various metal ions, including silver(I). smolecule.comnih.govacs.org These complexes are studied for their structural diversity and potential applications in catalysis and materials science. smolecule.com The resulting structures can range from one-dimensional linear polymers to two-dimensional sheets, influenced by factors like the ligand-to-metal ratio and the counter-ion present. nih.govacs.org
Agrochemicals: The compound is an intermediate in the production of certain pesticides and herbicides. chemimpex.com
Evolution of Research Perspectives on 4-(Aminomethyl)pyridine and its Derivatives
Initial research on 4-(aminomethyl)pyridine and its derivatives often focused on fundamental synthesis and reactivity studies. Over time, the focus has shifted towards harnessing its specific properties for targeted applications.
A significant area of evolution has been in medicinal chemistry . Early work may have identified general biological activity, but contemporary research is highly specific, targeting particular enzymes and receptors. For example, extensive studies have been conducted on designing aminomethyl-pyridine derivatives as selective inhibitors of DPP-4 for diabetes treatment. nih.govacs.org This involves detailed structure-activity relationship (SAR) studies to optimize the potency and selectivity of the inhibitors. nih.gov Research has also expanded to investigate its role in developing inhibitors for other targets, such as SHP2 for cancer therapy. nih.gov
In materials science , the application of 4-(aminomethyl)pyridine has evolved from simple polymer incorporation to the sophisticated design of functional materials. A notable example is its use in creating molecularly imprinted polymers (MIPs) with enhanced selectivity for detecting hazardous contaminants. acs.org Research in this area now investigates how modifying polymers with 4-(aminomethyl)pyridine can control adsorption thermodynamics and kinetics, leading to more efficient and selective sensors. acs.org Furthermore, its role as an organic structure-directing agent in the synthesis of zeolites and other porous materials is an active area of investigation. smolecule.com
The study of its coordination chemistry has also advanced. Researchers now explore the subtle effects of reaction conditions, such as the ligand-to-metal ratio and the nature of the anion, on the final supramolecular architecture of metal complexes. nih.govacs.org This detailed understanding allows for the rational design of coordination polymers with specific structural motifs and properties. nih.govacs.org
The synthesis of novel derivatives continues to be a key research theme. Scientists are creating more complex molecules based on the 4-(aminomethyl)pyridine scaffold, such as 4-(aminomethyl)-5-ethoxy-3-[(4-vinyl)benzyloxy]pyridine, to develop macromolecular systems with planned biological activities, like the selective inhibition of copper-containing amine oxidases. oup.comalfa-chemical.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyridin-4-ylmethanamine | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-5-6-1-3-8-4-2-6/h1-4H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQWFIVRZNOPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063153 | |
| Record name | 4-Pyridinemethanamine | |
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Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3731-53-1 | |
| Record name | 4-Pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3731-53-1 | |
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| Record name | 4-Pyridylmethylamine | |
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| Record name | 4-(Aminomethyl)pyridine | |
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| Record name | 4-Pyridinemethanamine | |
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| Record name | 4-Pyridinemethanamine | |
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| Record name | (4-pyridylmethyl)amine | |
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Synthetic Methodologies and Precursor Chemistry of 4 Aminomethyl Pyridine
Established Synthetic Routes to 4-(Aminomethyl)pyridine
The preparation of 4-(aminomethyl)pyridine can be achieved through several reliable methods, primarily involving reductive amination or the substitution of halogenated precursors.
Reductive Amination Strategies
Reductive amination is a widely utilized method for synthesizing amines from carbonyl compounds. wikipedia.org This process typically involves the reaction of an aldehyde or ketone with ammonia (B1221849) or an amine to form an imine intermediate, which is then reduced to the corresponding amine. libretexts.org
One common pathway to 4-(aminomethyl)pyridine is the catalytic reduction of 4-cyanopyridine (B195900). This reaction is often performed using hydrogenation catalysts like Raney Nickel or Raney Cobalt. google.com The process can be optimized by continuously supplying the 4-cyanopyridine to the reaction system, which helps to suppress side reactions and improve the yield. google.com The presence of ammonia, though not strictly necessary, can further inhibit side reactions. google.com
Another reductive amination strategy begins with 4-pyridinecarboxaldehyde. This aldehyde reacts with an ammonia source to form an intermediate imine, which is subsequently reduced to 4-(aminomethyl)pyridine. A variety of reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaHB(OAc)₃). harvard.educommonorganicchemistry.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also an effective method for this reduction. wikipedia.org
| Precursor | Key Reagents | Product | General Conditions |
|---|---|---|---|
| 4-Cyanopyridine | H₂, Raney Ni or Raney Co | 4-(Aminomethyl)pyridine | Elevated temperature and pressure |
| 4-Pyridinecarboxaldehyde | NH₃, Reducing Agent (e.g., NaBH₄, H₂/Pd) | 4-(Aminomethyl)pyridine | Typically mild, one-pot reaction |
Amination of Halogenated Pyridine (B92270) Precursors
An alternative synthetic route involves the nucleophilic substitution of a halogenated pyridine precursor, such as 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine. The hydrochloride salt of 4-(chloromethyl)pyridine is a versatile alkylating agent due to the reactive chloromethyl group at the 4-position of the pyridine ring.
In this method, 4-(chloromethyl)pyridine hydrochloride is treated with a source of ammonia, such as aqueous or alcoholic ammonia, or with a protected amine equivalent like potassium phthalimide (B116566). The phthalimide method, known as the Gabriel synthesis, provides a clean route to the primary amine after a subsequent hydrolysis or hydrazinolysis step to remove the phthalimide group. nih.gov For instance, displacement of the chloride with phthalimide followed by hydrolysis with potassium hydroxide (B78521) solution can afford 4-(aminomethyl)pyridine in good yields. nih.gov
The synthesis of the 4-(chloromethyl)pyridine precursor itself typically starts from 4-methylpyridine (B42270) (γ-picoline), which is oxidized to 4-picolinic acid, esterified, reduced to 4-pyridinemethanol, and finally chlorinated using a reagent like thionyl chloride (SOCl₂). google.com
| Precursor | Key Reagents | Intermediate | Final Product |
|---|---|---|---|
| 4-(Chloromethyl)pyridine | 1. Potassium phthalimide 2. KOH or Hydrazine | N-(pyridin-4-ylmethyl)phthalimide | 4-(Aminomethyl)pyridine |
| 4-(Chloromethyl)pyridine | Ammonia (NH₃) | - | 4-(Aminomethyl)pyridine |
Synthesis of Functionalized 4-(Aminomethyl)pyridine Derivatives
The versatility of 4-(aminomethyl)pyridine as a synthetic intermediate is enhanced by the ability to functionalize it, often through the protection of its reactive primary amine group.
Incorporation of Protecting Groups (e.g., Boc-protection)
To perform selective modifications on the pyridine ring or its nitrogen atom without interference from the nucleophilic primary amine, a protecting group is often installed. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its straightforward removal under acidic conditions.
The Boc-protection of 4-(aminomethyl)pyridine is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine. The reaction converts the primary amine into a carbamate, significantly reducing its nucleophilicity and basicity. The resulting product, tert-butyl (pyridin-4-ylmethyl)carbamate, is a key intermediate for synthesizing more complex molecules. chemicalbook.com The Boc group can be readily cleaved later in the synthetic sequence using a strong acid like trifluoroacetic acid (TFA).
Derivatization for Specific Pharmacological Scaffolds
4-(Aminomethyl)pyridine and its protected derivatives are crucial building blocks in medicinal chemistry for the synthesis of pharmaceutically active compounds. chemicalbook.com Its structure is incorporated into various pharmacological scaffolds designed to interact with biological targets.
For example, derivatives of 4-(aminomethyl)pyridine have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis. nih.gov In the synthesis of these inhibitors, the Boc-protected 4-(aminomethyl)pyridine scaffold can be elaborated through reactions on the pyridine ring. The Boc group is then removed at a later stage to reveal the primary amine, which is often essential for the biological activity of the final molecule. nih.gov The aminomethyl group can form critical hydrogen bonds with amino acid residues in the active site of the DPP-4 enzyme. nih.gov
Advanced Synthetic Approaches and Reaction Mechanisms
Research continues to explore more efficient and novel methods for the synthesis of 4-(aminomethyl)pyridine and its derivatives. Advanced approaches focus on improving yields, reducing reaction steps, and employing milder conditions.
One advanced strategy involves a one-pot synthesis that combines multiple reaction steps without isolating intermediates. For instance, a direct reductive amination can be performed where the carbonyl compound, amine source, and reducing agent are all combined in a single reaction vessel. wikipedia.org The choice of a selective reducing agent that reduces the imine intermediate faster than the starting carbonyl is crucial for the success of these one-pot reactions. acsgcipr.org
Mechanistically, the reductive amination of an aldehyde involves the initial nucleophilic attack of ammonia on the carbonyl carbon, forming a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to form an imine. wikipedia.org The final step is the reduction of the C=N double bond of the imine to yield the primary amine. The equilibrium of the initial steps can be shifted towards imine formation by removing the water generated, for instance, by using molecular sieves. sciencemadness.org
In the context of halogenated precursors, the reaction mechanism is a straightforward nucleophilic substitution (Sₙ2), where the amine or its equivalent acts as the nucleophile, displacing the halide leaving group from the benzylic-like carbon of the methyl group. The reactivity is enhanced by the electron-withdrawing nature of the pyridine ring.
Nucleophilic Substitutions and Coupling Reactions
A predominant and industrially significant method for the synthesis of 4-(aminomethyl)pyridine is the reduction of 4-cyanopyridine. This precursor is commonly synthesized through the ammoxidation of 4-methylpyridine, a process that involves the reaction of 4-methylpyridine with ammonia and air in the presence of a catalyst at elevated temperatures. chemicalbook.comgoogle.com This method is noted for its high conversion rates of 4-methylpyridine (over 99%) and high yields of 4-cyanopyridine (over 98%). chemicalbook.comgoogle.com
Once 4-cyanopyridine is obtained, the nitrile group is reduced to a primary amine to yield 4-(aminomethyl)pyridine. Several methods have been developed for this transformation, each with its own set of reaction conditions and catalysts. Catalytic hydrogenation is a widely employed technique, utilizing catalysts such as palladium on charcoal or Raney Nickel. nih.gov For instance, the hydrogenation of a cyano group to an aminomethyl functionality can be reliably achieved using palladium on charcoal. nih.gov Another approach involves a one-step synthesis from 4-cyanopyridine using sodium tungstate (B81510) as a catalyst in an aqueous sodium hypochlorite (B82951) solution. google.com This method is presented as a simpler and more environmentally friendly alternative to some traditional multi-step processes. google.com Electrocatalytic hydrogenation using a proton-exchange membrane (PEM) reactor has also been explored for the reduction of cyanoarenes, offering a method that can proceed under mild conditions. nih.gov
Recent advancements in photochemistry have led to the development of a photocatalytic decarboxylative aminoalkylation of 4-cyanopyridines. rsc.org This method utilizes N-arylglycines in a radical-radical cross-coupling process under redox-neutral conditions to produce 4-(aminomethyl)pyridine derivatives in moderate to good yields. rsc.org
Below is a table summarizing various methods for the reduction of 4-cyanopyridine to 4-(aminomethyl)pyridine and its derivatives.
Table 1: Synthetic Methods for the Reduction of 4-Cyanopyridine
| Method | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | Palladium on charcoal | Reliable conversion of the cyano group to the aminomethyl functionality. | nih.gov |
| Catalytic Hydrogenation | Raney Nickel | Effective for the selective hydrogenation of the nitrile group. | nih.gov |
| One-Step Synthesis | Sodium tungstate, aqueous sodium hypochlorite | Simple, one-step process with high product purity. | google.com |
| Electrocatalytic Hydrogenation | Pt/C or Rh/C in a PEM reactor | Proceeds under mild conditions at room temperature. | nih.gov |
Suzuki–Miyaura Cross-Coupling in Derivative Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and it has been extensively utilized in the synthesis of derivatives of 4-(aminomethyl)pyridine. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. libretexts.orgyoutube.com The reaction's tolerance of a wide range of functional groups makes it particularly suitable for the synthesis of complex molecules. nih.gov
In the context of 4-(aminomethyl)pyridine derivatives, the Suzuki-Miyaura coupling can be employed to introduce various aryl or heteroaryl substituents onto the pyridine ring. The amino group of the aminomethyl moiety often requires protection to prevent catalyst inhibition, a common challenge when working with nitrogen-containing heterocycles. organic-chemistry.org However, the development of highly active catalysts composed of palladium and bulky, electron-rich phosphine (B1218219) ligands has enabled the efficient coupling of substrates containing unprotected amino groups. organic-chemistry.org
For instance, the synthesis of novel pyridine-based derivatives has been achieved through the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. nih.gov While this example does not start with 4-(aminomethyl)pyridine itself, it demonstrates the applicability of the Suzuki-Miyaura reaction to aminopyridine systems.
The synthesis of potassium Boc-protected aminomethyltrifluoroborate has been reported as a stable, primary aminomethyl equivalent for Suzuki-Miyaura cross-coupling reactions. nih.gov This reagent can be coupled with a variety of aryl and heteroaryl chlorides in good to excellent yields, providing a pathway to aminomethylated aromatic compounds. nih.gov This approach allows for the introduction of the aminomethyl group as part of the organoboron coupling partner.
The table below provides an overview of representative conditions for Suzuki-Miyaura cross-coupling reactions used in the synthesis of pyridine derivatives, which are analogous to the synthesis of 4-(aminomethyl)pyridine derivatives.
Table 2: Representative Conditions for Suzuki-Miyaura Cross-Coupling in Pyridine Derivative Synthesis
| Substrates | Catalyst System | Base | Solvent | Key Outcome | Reference |
|---|---|---|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine and Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Synthesis of novel pyridine derivatives in moderate to good yields. | nih.gov |
| Aminoheteroaryl halides and Heteroaryl boronic acids/esters | Pd(OAc)₂ with dialkylbiphenylphosphino ligands | K₃PO₄ | Toluene or Dioxane | High yields for challenging heterocyclic substrates, including those with unprotected amino groups. | organic-chemistry.org |
Coordination Chemistry of 4 Aminomethyl Pyridine Ligands
Ligand Properties and Coordination Modes of 4-(Aminomethyl)pyridine
4-(Aminomethyl)pyridine, also known as 4-picolylamine, possesses two key coordination sites: the sp²-hybridized nitrogen atom within the aromatic pyridine (B92270) ring and the sp³-hybridized nitrogen of the exocyclic aminomethyl group. This arrangement dictates its coordination behavior with metal ions.
Unlike its isomer 2-(aminomethyl)pyridine, which can act as a classic bidentate chelating ligand by forming a stable five-membered ring with a single metal ion, the geometry of 4-(aminomethyl)pyridine prevents such chelation. The significant distance between the pyridine nitrogen and the amino nitrogen makes the formation of a chelate ring with one metal center sterically unfeasible. Instead, 4-(aminomethyl)pyridine functions as a bidentate bridging ligand. In this mode, its two nitrogen donors coordinate to two different metal centers, effectively linking them to form extended one-, two-, or three-dimensional structures, such as coordination polymers nih.gov.
The electronic properties of the two nitrogen donors in 4-(aminomethyl)pyridine are distinct, influencing which site coordinates to a metal ion. The pyridine nitrogen is part of an aromatic system and can act as a π-acceptor, while the aliphatic amino nitrogen is a stronger σ-donor. The coordination preference can be influenced by several factors, including the nature of the metal ion and the pH of the reaction medium.
For instance, in certain cobalt(II) complexes, coordination occurs exclusively through the pyridine nitrogen atom. In these cases, the more basic amino group is protonated, preventing it from binding to the metal center. Conversely, studies with silver(I) have shown that the ligand can coordinate through both the pyridine and the amino nitrogen atoms, facilitating the formation of polymeric structures nih.gov. This versatility allows for the construction of a wide range of complexes with varied structural and electronic properties.
Synthesis and Structural Elucidation of Metal Complexes
The reaction of 4-(aminomethyl)pyridine with various metal salts under different conditions has yielded a rich variety of coordination compounds, from discrete molecular complexes to infinite polymeric architectures.
4-(Aminomethyl)pyridine forms stable complexes with a wide array of transition metals. The synthesis typically involves the direct reaction of the ligand with a metal salt in a suitable solvent.
Ag(I) Complexes : The reaction of 4-(aminomethyl)pyridine with silver(I) salts such as trifluoromethanesulfonate, trifluoroacetate, or tetrafluoroborate results in various one- and two-dimensional coordination polymers. The final structure is highly dependent on the ligand-to-metal ratio and the specific counter-anion used nih.gov.
Fe(II) Complexes : Iron(II) complexes featuring aminopyridine-based ligands have been synthesized and characterized. These complexes often exhibit a high-spin iron(II) state and can serve as catalysts in polymerization reactions nsf.govumn.edu.
Pd(II) and Pt(IV) Complexes : Palladium(II) and Platinum(IV) readily form complexes with pyridine-based ligands. The coordination geometry is typically square planar for Pd(II) and octahedral for Pt(IV) nih.govnih.gov. The functionalization of the pyridine ligand influences the physicochemical properties of the resulting complexes nih.gov.
Other Metals : While specific structural reports for all the listed metals with 4-(aminomethyl)pyridine are diverse, the general principles of pyridine coordination chemistry apply. Ni(II) can form four-coordinate (tetrahedral or square planar) or five-coordinate complexes luc.edu. Rh(III) typically forms stable octahedral complexes nih.govwikipedia.org. Zn(II) complexes often feature tetrahedral or octahedral coordination environments depending on the co-ligands mdpi.comnih.gov.
Table 1: Examples of Transition Metal Complexes with Pyridine-Type Ligands This table includes examples with the parent ligand 4-(aminomethyl)pyridine and related pyridine derivatives to illustrate common coordination behaviors.
| Metal Ion | Example Complex Formula/Type | Coordination Geometry | Structural Notes |
| Ag(I) | [Ag(4-amp)]n(anion)n | Linear (bridging) | Forms 1D and 2D coordination polymers depending on anion and stoichiometry nih.gov. |
| Fe(II) | ([L]FeCl2)2 (L=aminopyridine) | Dimeric | High-spin Fe(II) state; used in catalysis nsf.govumn.edu. |
| Pd(II) | [PdL2Y2] (L=4-X-py) | Square-planar | Properties are tuned by the substituent on the pyridine ligand nih.gov. |
| Pt(IV) | [PtL2Cl4] | Octahedral | Synthesized with various pyridine-based ligands nih.gov. |
| Rh(III) | [RhCl2(pyridine)4]+ | Octahedral | A common and stable complex type for Rh(III) wikipedia.org. |
| Ni(II) | [NiL4]2+ | Tetrahedral/Square-planar | Geometry depends on steric and electronic properties of the ligands luc.edu. |
| Zn(II) | [ZnL2Cl2] | Distorted Tetrahedral | Forms stable complexes with various pyridine ligands mdpi.com. |
The bridging capability of 4-(aminomethyl)pyridine is a key feature in the construction of coordination polymers and supramolecular networks. The reaction between the ligand and silver(I) salts provides a clear example of this phenomenon.
When a 1:1 ratio of 4-(aminomethyl)pyridine to silver(I) trifluoromethanesulfonate or trifluoroacetate is used, linear coordination polymers are formed nih.gov. Changing the ligand-to-metal ratio to 2:1 with silver(I) tetrafluoroborate leads to the assembly of a two-dimensional sheet structure nih.gov. The final architecture of these materials is directed by a combination of factors including the coordination preferences of the metal ion, the ligand-to-metal ratio, the nature of the counter-anion, and non-covalent interactions like hydrogen bonding and π-stacking nih.gov.
In recent years, 4-(aminomethyl)pyridine has been employed as an organic spacer cation in the formation of low-dimensional hybrid organic-inorganic perovskites (HOIPs). These materials are of great interest for applications in optoelectronics, such as solar cells and light-emitting diodes.
By incorporating the protonated form of 4-(aminomethyl)pyridine into lead- and tin-halide frameworks, researchers have synthesized perovskite structures with varying dimensionalities. For example, using 4-(aminomethyl)pyridine with lead bromide has resulted in the formation of (H₂4-AMP)PbBr₄, which features a one-dimensional chain of edge-sharing lead bromide octahedra. The organic cation plays a crucial role in templating the final structure and influencing its electronic and optical properties. Similarly, it has been used to construct two-dimensional Dion-Jacobson (DJ) tin-based perovskites with the general formula (4AP)SnX₄, where X can be chloride, bromide, or iodide. The introduction of such organic cations can enhance the moisture resistance and photothermal stability of the perovskite material compared to traditional 3D structures.
Table 2: 4-(Aminomethyl)pyridine in Hybrid Perovskite Structures
| Perovskite Formula | Metal Ion | Halide Ion(s) | Dimensionality |
| (H₂4-AMP)PbBr₄ | Pb(II) | Br | 1D |
| (4AP)SnX₄ | Sn(II) | Cl, Br, I | 2D (Dion-Jacobson) |
Factors Influencing Coordination Complex Structure and Stability
The structure and stability of coordination complexes involving 4-(Aminomethyl)pyridine are governed by a delicate interplay of several factors. These include the stoichiometric relationship between the ligand and the metal, the nature of the counter-anion present in the system, and the influence of non-covalent interactions such as hydrogen bonding and π-stacking. The systematic investigation of these elements allows for a degree of control over the final supramolecular architecture of the resulting complexes. acs.orgnih.gov
Ligand-to-Metal Ratio Effects
The ratio of 4-(Aminomethyl)pyridine, also known as 4-amp, to the metal ion is a critical determinant of the resulting complex's structure and dimensionality. acs.org Altering this ratio can lead to dramatically different structural motifs, ranging from simple linear polymers to more intricate multi-dimensional arrays. acs.orgnih.gov
Research on silver(I) complexes with 4-amp demonstrates this principle effectively. When 4-amp and silver(I) salts are combined in a 1:1 molar ratio, the typical outcome is the formation of one-dimensional linear coordination polymers. acs.orgnih.gov In these structures, the bifunctional 4-amp ligand bridges the silver(I) centers, creating an extended chain.
Table 1: Effect of Ligand-to-Metal Ratio and Anion on Silver(I)-4-(Aminomethyl)pyridine Complex Structure
| Ligand:Metal Ratio | Anion | Resulting Structural Motif | Dimensionality |
|---|---|---|---|
| 1:1 | Trifluoromethanesulfonate (OTf⁻) | Linear coordination polymer | 1D |
| 1:1 | Trifluoroacetate (tfa⁻) | Linear coordination polymer | 1D |
| 2:1 | Trifluoroacetate (tfa⁻) | Linear polymer of corner-shared boxes | 1D |
| 2:1 | Trifluoromethanesulfonate (OTf⁻) | Linear box-in-box "chain link" polymer | 1D |
| 2:1 | Tetrafluoroborate (BF₄⁻) | Two-dimensional sheet | 2D |
Anion Influence on Coordination Geometry
The counter-anion plays a multifaceted role in the self-assembly of 4-(Aminomethyl)pyridine coordination complexes, extending beyond simple charge balance. Anions can influence the coordination geometry by directly interacting with the metal center or by participating in the formation of extensive hydrogen-bonding networks that stabilize the supramolecular structure. acs.org The degree to which an anion interacts with the metal center is often related to the ligand-to-metal ratio. acs.org
In the case of silver(I)-4-amp complexes, the choice of anion—such as trifluoromethanesulfonate (OTf⁻), trifluoroacetate (tfa⁻), or tetrafluoroborate (BF₄⁻)—is pivotal in directing the final architecture, especially at higher ligand-to-metal ratios. acs.orgnih.gov For example, with a 2:1 ligand-to-metal ratio, the trifluoroacetate anion leads to a linear polymer of corner-shared boxes. acs.orgnih.gov In contrast, the trifluoromethanesulfonate anion under the same ratio produces a linear "chain link" polymer, and the tetrafluoroborate anion results in the formation of a two-dimensional sheet. acs.orgnih.gov
Role of Hydrogen Bonding and π-Stacking Interactions
Hydrogen Bonding: The 4-(Aminomethyl)pyridine ligand possesses an amine group (-NH₂) that is a potent hydrogen-bond donor. This group readily forms hydrogen bonds, particularly with oxygen-containing or other electronegative anions. acs.org The extent and nature of this hydrogen-bonding network are related to the ligand-to-metal ratio and the type of anion present. acs.org These interactions can link polymeric chains, create specific packing arrangements, and influence the conformation of the flexible aminomethyl arm of the ligand. In some structures, these charge-supported N—H⋯O hydrogen bonds are a dominant feature connecting different components of the crystal lattice. nih.gov
Catalytic Applications and Mechanistic Investigations
4-(Aminomethyl)pyridine as a Ligand in Homogeneous Catalysis
In homogeneous catalysis, 4-(aminomethyl)pyridine and its derivatives serve as crucial ligands that can stabilize metal centers and actively participate in the catalytic cycle. The lone pair of electrons on the pyridine (B92270) nitrogen atom allows it to form stable complexes with a variety of transition metals, playing a key role in promoting numerous organic reactions. pipzine-chem.com
The incorporation of 4-(aminomethyl)pyridine-type structures as ligands can significantly enhance the efficiency and selectivity of organic transformations. pipzine-chem.com While direct data for the parent compound is specialized, the closely related derivative 4-(Dimethylamino)pyridine (DMAP) is a well-documented supernucleophilic catalyst that dramatically accelerates acylation reactions. researchgate.netorganic-chemistry.org The catalytic activity of such 4-aminopyridine (B3432731) derivatives is strongly linked to the electron-donating character of the amino group at the 4-position, which increases the nucleophilicity of the pyridine nitrogen. researchgate.net This enhancement allows for reactions to proceed under milder conditions and often with higher yields. For instance, DMAP hydrochloride has been shown to be an excellent and recyclable catalyst for the acylation of sterically hindered alcohols, achieving high yields where other catalysts may fail. organic-chemistry.org
Table 1: Effect of DMAP Catalysis on Acylation Reaction Time and Yield
| Substrate (Alcohol) | Acylating Agent | Conditions | Yield with DMAP Catalyst | Reference |
|---|---|---|---|---|
| tert-Butanol | Acetic Anhydride | Dichloromethane, RT | >95% | nih.gov |
| Inert Phenols | Various | Base-free, 80°C | >88% | organic-chemistry.org |
| Cyclohexanol | Acetic Anhydride | Dichloromethane, RT | Quantitative | nih.gov |
This table is illustrative of the catalytic efficiency of 4-aminopyridine structures in acylation.
Ruthenium(II)-arene complexes, particularly those containing a p-cymene (B1678584) ligand, are notable for their catalytic applications, especially in transfer hydrogenation reactions. mdpi.comresearchgate.netmdpi.com Pyridine-based ligands, including structures analogous to 4-(aminomethyl)pyridine, are integral to these systems. mdpi.commdpi.com These ligands coordinate to the ruthenium center, creating a stable "three-legged piano-stool" geometry that is crucial for catalytic activity. mdpi.comresearchgate.net
In the transfer hydrogenation of ketones to alcohols, these ruthenium complexes act as highly efficient catalysts. For example, a ruthenium p-cymene complex with a pyridine–quinoline ligand demonstrated a 94% conversion of benzophenone (B1666685) to benzhydrol within three hours. mdpi.comresearchgate.net The catalytic cycle is believed to involve the formation of a ruthenium(II) hydride species as the active catalyst. mdpi.comresearchgate.net The electronic and steric properties of the pyridine-containing ligand are critical in modulating the activity and stability of these catalysts. mdpi.com
Table 2: Performance of Ruthenium-p-Cymene Complexes with Pyridine-Type Ligands in Transfer Hydrogenation
| Catalyst System | Substrate | Product | Conversion | Time (h) | Reference |
|---|---|---|---|---|---|
| [Ru(η⁶-p-cymene)(Br-Qpy)Cl][Cl] | Benzophenone | Benzhydrol | 94% | 3 | mdpi.comresearchgate.net |
| Ru-p-cymene with 8-methylquinoline (B175542) ligand | Acetophenone | 1-(Phenyl)-ethanol | Quantitative | ~0.25 | mdpi.com |
Br-Qpy = 6-bromo-4-phenyl-2-pyridin-2-yl-quinoline, a bidentate pyridine-containing ligand.
Supported Catalysts and Heterogeneous Applications
To overcome challenges of catalyst separation and recycling associated with homogeneous systems, 4-(aminomethyl)pyridine and its analogues can be immobilized on solid supports. This approach combines the high activity of molecular catalysts with the practical advantages of heterogeneous catalysis.
The immobilization of catalytically active species onto solid supports is a widely used strategy. Polymer resins, for instance, have been used to support 4-(dialkylamino)pyridine analogues. These polymer-bound catalysts have shown excellent activity, comparable to their homogeneous counterparts, and can be recycled multiple times without a significant loss in efficiency. researchgate.net
In the context of metal-based catalysts, dioxomolybdenum(VI) complexes containing pyridine-dicarboxylate ligands have been synthesized and characterized. researchgate.net These complexes, which feature a molybdenum center coordinated to pyridine-based structures, demonstrate catalytic activity for the oxidation of alcohols. researchgate.net While direct immobilization of 4-(aminomethyl)pyridine on Mo(VI) is not extensively detailed, the principle of attaching pyridine-containing ligands to molybdenum centers to create active and potentially recyclable catalysts is well-established. The functional aminomethyl group offers a convenient anchor point for covalent attachment to various solid supports, including silica, polymers, or metal-organic frameworks (MOFs). mdpi.commdpi.com
The epoxidation of olefins is a fundamental transformation in organic chemistry, yielding valuable epoxide intermediates. mdpi.com Heterogeneous catalysts are often preferred for these reactions to simplify product purification. While specific applications of 4-(aminomethyl)pyridine in epoxidation are not broadly reported, related pyridine-containing systems show relevance. For example, 4-(dimethylamino)pyridine (DMAP) has been used as a catalyst in the regioselective ring-opening of epoxides, a closely related reaction. mdpi.com
The development of heterogeneous epoxidation catalysts often involves supporting metal species on various materials. For instance, nickel nanoparticles supported on carbon spheres have been employed for olefin epoxidation. mdpi.com The versatility of 4-(aminomethyl)pyridine as a ligand suggests its potential use in such systems, where it could be anchored to the support and coordinate with the active metal center, thereby influencing the selectivity and efficiency of the epoxidation process.
Mechanistic Insights into Catalytic Processes
The catalytic mechanism of 4-aminopyridine derivatives, particularly the well-studied DMAP, in acylation reactions proceeds through a nucleophilic catalysis pathway. nih.gov The pyridine nitrogen acts as a potent nucleophile, attacking the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. organic-chemistry.orgnih.gov This intermediate is then readily attacked by the alcohol substrate, leading to the formation of the ester product and regeneration of the catalyst. organic-chemistry.org Both theoretical and experimental studies confirm that this nucleophilic pathway is energetically much more favorable than a simple base-catalyzed mechanism. nih.gov
Applications in Advanced Materials Science
Polymeric Materials Modification
The incorporation of 4-(Aminomethyl)pyridine into polymer structures can lead to significant enhancements in their performance characteristics. This modification is a key strategy for tailoring polymers for specialized applications.
Improvement of Thermal and Mechanical Properties of Polymers and Resins
The integration of rigid, heterocyclic structures into polymer backbones is a well-established method for producing high-performance materials with high thermal stability and robust mechanical properties. core.ac.ukresearchgate.net The pyridine (B92270) nucleus, known for its aromaticity and molecular symmetry, can contribute to the thermal stability of polymers. core.ac.ukresearchgate.net While extensive quantitative data on the direct impact of 4-(Aminomethyl)pyridine as a monomer or additive on the bulk thermal and mechanical properties of standard polymers like epoxy resins is limited in the available literature, related research highlights its potential.
For instance, 4-(Aminomethyl)pyridine has been used to functionalize polymers such as poly[ethylene-co-(methacrylic acid)]. This modification creates a non-covalent compatibilizer that significantly improves the dispersion of multi-walled carbon nanotubes (CNTs) within the polymer matrix. dntb.gov.ua The improved dispersion, in turn, lowers the electrical and rheological percolation thresholds of the resulting composite material. dntb.gov.ua In a different application, the addition of pyridine to polydioxanone solutions was found to increase the strength of electrospun filaments derived from the polymer. nih.gov These examples, while not direct measurements of bulk property enhancement, underscore the compound's utility in modifying polymer systems to achieve desired performance outcomes.
Functionalization of Poly(2-oxazoline)s for Molecular Imprinting
4-(Aminomethyl)pyridine (4-AMP) is effectively used for the post-polymerization functionalization of poly(2-oxazoline)s (PAOx), a class of polymers noted for their biocompatibility and tunable properties. Specifically, it has been used to modify poly(2-methoxycarbonylpropyl-2-oxazoline), where the primary amine of 4-AMP reacts with the methyl ester side chains of the PAOx backbone via an amidation reaction. researchgate.net This process grafts the pyridine moiety onto the polymer.
This functionalization is a critical step in preparing these polymers for use in molecular imprinting, as the introduced pyridine groups can establish stronger interactions with certain template molecules. researchgate.net Researchers have demonstrated control over the degree of functionalization by managing the stoichiometry and kinetics of the reaction, allowing for the creation of polymers with a tailored density of pyridine groups for specific recognition tasks. researchgate.net
Molecularly Imprinted Polymers (MIPs)
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have tailor-made recognition sites for specific target molecules. 4-(Aminomethyl)pyridine plays a crucial role as a functional component in the synthesis of advanced MIPs.
Role as an Organic Structure-Directing Agent
In the synthesis of Molecularly Imprinted Polymers, 4-(Aminomethyl)pyridine acts as a functional monomer. Its primary role is to interact with the template molecule during the pre-polymerization stage. The pyridine ring within the 4-AMP structure can form specific non-covalent interactions, such as hydrogen bonds or π-π stacking, with the target analyte.
By forming a complex with the template, 4-AMP helps to organize the other components of the polymerization mixture, such as the cross-linker, around the template. Upon polymerization and subsequent removal of the template, a binding cavity is formed that is complementary in size, shape, and chemical functionality to the target molecule. In this capacity, 4-(Aminomethyl)pyridine serves as an effective organic structure-directing agent, guiding the formation of highly selective recognition sites within the polymer matrix.
Enhanced Selectivity in Detection of Contaminants
The incorporation of 4-(Aminomethyl)pyridine into MIPs has been shown to significantly enhance their selectivity for detecting environmental contaminants. The pyridine group is hypothesized to lead to stronger interactions with specific analytes. researchgate.net
In research focused on MIPs for the detection of the hazardous herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), poly(2-oxazoline)s were functionalized with varying degrees of 4-AMP. researchgate.net The study found that while the maximum adsorption capacity was achieved at low 4-AMP modification degrees, greater adsorption energies and, crucially, higher selectivities were observed for MIPs with a higher degree of 4-AMP functionalization. researchgate.net This demonstrates that the pyridine content directly correlates with the MIP's ability to selectively bind the target contaminant over other structurally similar molecules.
Table 1: Effect of 4-AMP Functionalization on MIP Properties for 2,4,5-T Detection
| Degree of 4-AMP Functionalization | Adsorption Capacity | Adsorption Energy & Selectivity |
|---|---|---|
| Low | Maximum | Lower |
| High | Lower than Maximum | Higher |
Hybrid Perovskite Materials for Optoelectronics
Hybrid organic-inorganic perovskites are a class of materials that have shown immense promise for optoelectronic applications, particularly in solar cells. 4-(Aminomethyl)pyridine (4-AMP) and its isomers have been successfully incorporated into these materials to control their structure and improve their performance.
By varying the substituent position of the aminomethyl group on the pyridine ring, researchers can direct the formation of different dimensional lead bromide perovskite frameworks, ranging from zero-dimensional to one- and two-dimensional structures. Specifically, using 4-AMP as the organic component can lead to the formation of one-dimensional zigzag edge-sharing octahedral chains, such as in (H24-AMP)PbBr4.
In another application, the 4-(Aminomethyl)pyridinium cation has been used to construct two-dimensional (2D) Dion-Jacobson (DJ) tin-based perovskites with the formula 4APSnX4 (where X is Cl, Br, or I). These materials were used to fabricate stable quasi-2D perovskite solar cells that achieved a power conversion efficiency of 5.03% and showed no significant decay in performance after 200 hours in an ambient environment. The use of 4-AMP in this context provides a strategy to solve the transmission and stability problems often associated with tin-based perovskites. Furthermore, single crystals of (4-(Aminomethyl)pyridinium)2MnCl4·2H2O, another organic-inorganic hybrid perovskite structure, have been successfully grown and studied for their pyroelectric and magnetic properties.
Formation of Different Dimensional Frameworks (0D, 1D, 2D)
The dimensionality of hybrid organic-inorganic perovskites can be controlled by the specific isomer of the organic component used during synthesis. Research has demonstrated that varying the substituent position of the aminomethyl group on the pyridine ring allows for the targeted construction of zero-dimensional (0D), one-dimensional (1D), and two-dimensional (2D) lead bromide frameworks. researchgate.net
When 4-(Aminomethyl)pyridine (4-AMP) is used as the organic component with lead bromide, it results in the formation of a one-dimensional (1D) structure characterized by zigzag, edge-sharing octahedral PbBr₄²⁻ chains. researchgate.net In contrast, its isomers, 2-(Aminomethyl)pyridine (2-AMP) and 3-(Aminomethyl)pyridine (3-AMP), yield frameworks of different dimensionalities under the same experimental conditions. researchgate.net The use of 2-AMP leads to two-dimensional (2D) perovskite sheets, while 3-AMP constructs a zero-dimensional (0D) inorganic framework composed of isolated octahedra. researchgate.net This demonstrates the critical role of ligand geometry in dictating the final architecture of the crystalline material.
| Organic Component | Resulting Framework Dimensionality | Structural Description |
|---|---|---|
| 2-(Aminomethyl)pyridine (2-AMP) | 2D | Perovskite sheets with special hydrogen bonds. researchgate.net |
| 3-(Aminomethyl)pyridine (3-AMP) | 0D | Uncommon framework with isolated octahedra. researchgate.net |
| 4-(Aminomethyl)pyridine (4-AMP) | 1D | Zigzag edge-sharing octahedral PbBr₄²⁻ chains. researchgate.net |
Spacer Cation Functionality in Ruddlesden–Popper Perovskite Solar Cells
Two-dimensional (2D) Ruddlesden-Popper (RP) and Dion-Jacobson (DJ) perovskites have garnered significant attention for their enhanced environmental stability compared to their 3D counterparts, a crucial factor for the commercial viability of perovskite solar cells. acs.orgrsc.org In these layered structures, bulky organic cations are inserted between the inorganic metal-halide layers, acting as "spacers" that define the dimensionality and influence the material's electronic and optical properties. rsc.orgrsc.org
Aromatic cations are particularly advantageous as spacers due to their potential for higher dielectric constants and rigid structures, which can facilitate excellent charge transport and improve structural stability. nih.gov In this context, 4-(Aminomethyl)pyridine (also referred to as 4AMPY) has been investigated as a novel aromatic spacer cation for 2D Dion-Jacobson (DJ) perovskites. nih.gov The conjugated nature of the 4-AMPY spacer is explored for its effects on the crystal structure and resulting photovoltaic properties of these advanced solar materials. nih.gov
While detailed studies have been conducted on the closely related molecule 4-(aminoethyl)pyridine (4-AEP) in Ruddlesden-Popper perovskites, the principles of its function as a spacer are highly relevant. acs.orgnih.gov The organic spacer cation is essential in forming the layered perovskite structure, where the mono-ammonium group participates in hydrogen bonding with the inorganic layers. mdpi.com The choice of the spacer cation is a critical factor that affects the preferential growth and properties of the 2D perovskite films. rsc.org
Crystallization Regulation in Perovskite Film Formation
The quality of the perovskite film is a paramount factor in determining the efficiency and stability of a solar cell device. cas.cn Controlling the crystallization of the perovskite layer during its formation is therefore essential. nih.gov Coordination-induced crystallization regulation has been shown to be an effective method for improving the quality of perovskite films. cas.cn Pyridine-based molecules, including 4-(Aminomethyl)pyridine, can play a crucial role in this process. acs.orgresearchgate.net
A detailed mechanism for this regulation has been demonstrated with the closely related molecule, 4-(aminoethyl)pyridine (4-AEP). acs.orgnih.gov This molecule acts as a bifunctional additive; while the amino group drives the crystallization, the nitrogen atom on the pyridine ring can coordinate with the Pb²⁺ ions in the lead iodide precursor. acs.orgnih.gov This coordination interaction forms an intermediate adduct, which retards the typically rapid crystallization rate of the perovskite. acs.orgnih.gov This slowing of the crystal formation process is a critical factor in obtaining high-quality 2D RP perovskite films with improved crystallinity and fewer defects. acs.orgnih.gov The coordination between the pyridine group and Pb²⁺ delays the crystallization, allowing for the formation of amorphous intermediates that crystallize more uniformly upon heating. acs.org This controlled nucleation and growth lead to superior perovskite films for high-performance solar cells. acs.orgnih.gov
Biological and Medicinal Chemistry Research
Pharmaceutical Intermediate and Drug Scaffold Development
4-(Aminomethyl)pyridine serves as a important pharmaceutical intermediate and a versatile drug scaffold in the development of new therapeutic agents. Its pyridine (B92270) ring offers a key structural motif present in numerous approved drugs, while the reactive aminomethyl group allows for straightforward chemical modifications to create diverse libraries of compounds for biological screening.
The pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to form hydrogen bonds and engage in pi-stacking interactions with biological targets, often leading to improved potency and pharmacokinetic properties of drug candidates. The incorporation of the 4-(aminomethyl)pyridine moiety can enhance the solubility and bioavailability of molecules. This structural unit is utilized in the synthesis of a variety of compounds, including those with potential applications in treating cancer and metabolic diseases. For instance, it is a key component in the synthesis of certain kinase inhibitors and other targeted therapies.
Enzyme Inhibition Studies
The 4-(aminomethyl)pyridine scaffold has been extensively explored in the design of enzyme inhibitors, with a particular focus on dipeptidyl peptidase-4 (DPP-4) for the management of type 2 diabetes.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Diabetes Management
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin (B600854) secretion and reduced glucagon (B607659) levels in a glucose-dependent manner. This mechanism has made DPP-4 a prime target for the development of antihyperglycemic agents.
Researchers have designed and synthesized novel series of aminomethyl-pyridines as potent DPP-4 inhibitors. nih.gov These efforts have led to the discovery of compounds with significant inhibitory activity, demonstrating the potential of the 4-(aminomethyl)pyridine scaffold in creating effective treatments for type 2 diabetes. nih.govresearchgate.net Optimization of these initial findings has resulted in the identification of highly potent and selective DPP-4 inhibitors. nih.gov
Structure-Activity Relationships (SAR) in DPP-4 Inhibitors
Structure-activity relationship (SAR) studies have been instrumental in optimizing the DPP-4 inhibitory activity of 4-(aminomethyl)pyridine derivatives. These studies have revealed several key structural features that are critical for potent inhibition.
One crucial finding is the importance of the substitution pattern on the pyridine ring. It has been demonstrated that the position of the aminomethyl group is a key determinant of inhibitory potency. nih.gov For instance, derivatives with the aminomethyl group at the β-position relative to the ring nitrogen have shown higher activity compared to those with the group in the α-position. nih.gov
Furthermore, the nature and position of other substituents on the pyridine ring significantly influence the inhibitory activity. Lead optimization studies have resulted in compounds with IC50 values in the nanomolar range, comparable to some clinically used DPP-4 inhibitors. nih.gov For example, a derivative, 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide, exhibited high potency with an IC50 of 10 nM for DPP-4 and showed excellent selectivity over the related enzyme DPP-8. nih.gov
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | Selectivity (DPP-8/DPP-4) |
|---|---|---|---|
| 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide | 10 | 6600 | 660 |
| Compound 4e-2 | 11 | Not Reported | Not Reported |
| Compound 4e-1 | Not Reported | Not Reported | Not Reported |
| Compound 4e-4 | Not Reported | Not Reported | Lower potency and selectivity |
Anticancer Research and Molecular Targeting
The pyridine scaffold is a common feature in many anticancer drugs, and derivatives of 4-(aminomethyl)pyridine are being investigated for their potential in cancer therapy. Research in this area is focused on mechanisms such as the inhibition of tubulin polymerization and the molecular targeting of cancer-related proteins.
Inhibition of Tubulin Polymerization
Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. nih.govnih.gov The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.
While direct studies on 4-(aminomethyl)pyridine derivatives as tubulin polymerization inhibitors are emerging, research on closely related pyridine-containing compounds has shown significant promise. For example, a series of novel diarylpyridine derivatives have been designed as tubulin polymerization inhibitors that bind to the colchicine (B1669291) binding site. nih.gov One of the most potent compounds in this series, 10t, demonstrated remarkable antiproliferative activity against several cancer cell lines, including HeLa, MCF-7, and SGC-7901, with IC50 values in the sub-micromolar range. nih.gov This compound was also shown to disrupt the cellular microtubule structure, cause G2/M phase cell cycle arrest, and induce apoptosis. nih.gov Similarly, novel trimethoxyphenyl pyridine derivatives have been synthesized and shown to exhibit potent tubulin polymerization inhibitory effects. rsc.org
| Compound | Target Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound 10t | HeLa | 0.19 |
| Compound 10t | MCF-7 | 0.25 |
| Compound 10t | SGC-7901 | 0.33 |
| Compound VI | HCT 116 | 4.83 |
| Compound VI | HepG-2 | 3.25 |
| Compound VI | MCF-7 | 6.11 |
Molecular Docking for Target Binding Analysis
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This method is widely employed in drug discovery to understand the molecular basis of ligand-target interactions and to guide the design of more potent and selective inhibitors.
In the context of anticancer research, molecular docking studies have been performed on various pyridine derivatives to analyze their binding to different cancer targets. For instance, docking studies of diarylpyridine derivatives into the colchicine-binding site of tubulin have provided insights into their mechanism of action and have helped to rationalize their structure-activity relationships. nih.gov Similarly, molecular docking has been used to investigate the binding of novel thiophenyl thiazolyl-pyridine hybrids to the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in lung cancer. mdpi.com Furthermore, docking studies have been instrumental in the design of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors, confirming their interaction with key amino acid residues like CYS241 in the binding site. rsc.org These computational analyses are crucial for the rational design and optimization of 4-(aminomethyl)pyridine-based anticancer agents.
Antimicrobial and Antifungal Investigations
The pyridine nucleus is a core component in many compounds studied for their therapeutic properties, including antimicrobial and antiviral activities. mdpi.comnih.gov The ability of pyridine derivatives to serve as ligands for metal ions has opened a significant field of research into the antimicrobial properties of their coordination complexes. mdpi.com
Antibacterial Activity of Metal Complexes and Derivatives
The development of new antibacterial agents is crucial to address the challenge of multidrug-resistant (MDR) pathogens. nih.gov Research has shown that the chelation of organic compounds, such as pyridine derivatives, with metal ions can drastically alter and often enhance their biological properties. researchgate.net Transition metal complexes derived from Schiff bases of 4-aminoantipyrine, which can involve pyridine moieties, have been investigated for their antibacterial efficacy against various microorganisms, including E. coli and S. aureus. nih.gov
Studies indicate that metal complexes frequently exhibit higher antibacterial activity than the free ligands. researchgate.net For instance, certain copper(II) complexes have demonstrated excellent antibacterial activity. nih.gov The enhanced efficacy is often attributed to the theory of chelation, which suggests that upon coordination, the polarity of the metal ion is reduced, increasing the lipophilicity of the complex. This allows the complex to more easily penetrate the lipid membrane of bacteria and interfere with cellular processes. While specific studies focusing solely on 4-(Aminomethyl)pyridine are part of a broader research landscape, the principles are well-established with related structures. For example, various N-alkylated pyridine-based salts have been evaluated for their activity against S. aureus and E. coli. nih.gov
| Compound Type | Bacterial Strain | Observed Activity |
|---|---|---|
| Copper(II) complex of a 4-aminoantipyrine/2-pyridine carboxaldehyde derivative | S. aureus | Active as a bactericide nih.gov |
| Copper(II) complex of a 4-aminoantipyrine/2-pyridine carboxaldehyde derivative | E. coli | Active as a bactericide nih.gov |
| N-alkylated Pyridine Salts | S. aureus | Inhibition of 56 ± 0.5% by select compounds nih.gov |
| N-alkylated Pyridine Salts | E. coli | Inhibition of 55 ± 0.5% by select compounds nih.gov |
Antifungal Efficacy of Coordination Compounds
The search for novel fungicides is driven by the increasing resistance of fungal species to existing treatments. nih.gov Coordination chemistry offers a promising avenue, with metal complexes being investigated as potential antifungal agents. researchgate.net Cobalt(III) complexes featuring diamine chelate ligands, for example, have shown significant antifungal activity against a wide range of Candida species. nih.gov
The mechanism of action for these coordination compounds can be multifaceted. In some cases, the complexes may interfere with the fungal cell wall or cell membrane, or damage internal structures like mitochondria. nih.gov Studies on Co(III) complexes with diamine ligands revealed that their antifungal activity was more effective than the conventional drug ketoconazole (B1673606) against certain Candida strains. nih.gov The findings suggest that ligands like 4-(Aminomethyl)pyridine, which contain a nitrogen donor atom, are valuable candidates for the synthesis of new coordination compounds with potential antifungal properties.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| [CoCl₂(dap)₂]Cl | C. glabrata | 16 µg/mL nih.gov |
| [CoCl₂(dap)₂]Cl | C. parapsilosis | 125 µg/mL nih.gov |
| [CoCl₂(en)₂]Cl | C. glabrata | 16 µg/mL nih.gov |
| [CoCl₂(en)₂]Cl | C. parapsilosis | 250 µg/mL nih.gov |
Antioxidant Activity of 4-(Aminomethyl)pyridine Derivatives and Complexes
Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, often by scavenging free radicals. Pyridine derivatives have been a subject of interest in the search for new antioxidants. wjpsonline.comgavinpublishers.com The antioxidant properties of these compounds are often evaluated using in vitro models, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. wjpsonline.com
Metal complexes incorporating pyridine-based ligands have also demonstrated significant antioxidant potential. A supramolecular copper(II) compound derived from pyridine-2,6-dicarboxylic acid was found to exhibit considerable DPPH radical scavenging activity, with performance surpassing that of standard antioxidants like ascorbic acid and butylated hydroxyanisole (BHA) in the studied model. ajol.info The aminomethyl group, as present in 4-(Aminomethyl)pyridine, has also been incorporated into structures that show radical-scavenging and Fe²⁺-chelating abilities. nih.gov These findings underscore the potential for designing novel antioxidants based on 4-(Aminomethyl)pyridine and its metal complexes.
| Compound/Standard | DPPH Radical Scavenging Activity (IC₅₀) |
|---|---|
| Supramolecular Copper(II) Pyridine Complex | 33.9 ± 1.39 μM ajol.info |
| Ascorbic Acid (Standard) | 40.5 ± 1.2 μM ajol.info |
| Butylated Hydroxyanisole (BHA) (Standard) | 44.6 ± 0.67 μM ajol.info |
Neuropharmacological Applications (General Pyridine Derivatives)
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and serve as key components for drugs targeting the central nervous system. nih.gov The pyridine ring's ability to bind to biological targets makes it a significant structural motif in the development of new therapeutics for a range of neuropsychiatric conditions. nih.gov
Research into novel thioalkyl derivatives of pyridine has identified compounds with a broad spectrum of psychotropic properties. nih.gov These derivatives have demonstrated anticonvulsant, anxiolytic, and activating behaviors in preclinical models. nih.gov Furthermore, some of these compounds simultaneously exhibit antidepressant effects, making them promising candidates for further development as therapeutics with wide-ranging applications in neuropharmacology. nih.gov
| Compound Class | Observed Neuropharmacological Effect |
|---|---|
| Thioalkyl derivatives of pyridine | Anticonvulsant properties nih.gov |
| Thioalkyl derivatives of pyridine | Anxiolytic effects nih.gov |
| Thioalkyl derivatives of pyridine | Activating behavior nih.gov |
| Thioalkyl derivatives of pyridine | Antidepressant effects nih.gov |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure of molecules. niscpr.res.inrasayanjournal.co.in DFT methods, such as the widely used B3LYP functional, allow for the accurate calculation of various molecular properties by approximating the complex many-electron problem to one based on the electron density. niscpr.res.innih.govnih.gov
A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the configuration of minimum energy on the potential energy surface. masjaps.com For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP method with basis sets like 6-311++G(d,p), are employed to determine optimized geometrical parameters such as bond lengths and bond angles. nih.gov This process ensures that the calculated properties correspond to a true energy minimum, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis. masjaps.com
Following optimization, vibrational frequency calculations are performed. These theoretical calculations predict the infrared (IR) and Raman spectra of the molecule. masjaps.comresearchgate.net The computed vibrational wavenumbers and their corresponding assignments provide a detailed picture of the molecule's vibrational modes. mdpi.com By comparing these theoretical spectra with experimental FT-IR and FT-Raman data, a comprehensive and accurate assignment of the fundamental vibrational frequencies can be achieved, leading to a deeper understanding of the molecular structure. niscpr.res.inresearchgate.net
Table 1: Conceptual DFT Geometry Optimization & Vibrational Spectroscopy Workflow
| Step | Description | Outcome |
| 1. Initial Structure | An initial 3D structure of 4-(Aminomethyl)pyridine is created. | A starting geometry for computation. |
| 2. Geometry Optimization | The energy of the molecule is minimized with respect to the positions of its atoms using a DFT method (e.g., B3LYP/6-31G(d,p)). nih.gov | The most stable, lowest-energy molecular structure with optimized bond lengths and angles. |
| 3. Frequency Calculation | The second derivatives of the energy are calculated to determine vibrational frequencies. | A theoretical vibrational spectrum (IR and Raman) and confirmation that the structure is a true minimum (no imaginary frequencies). masjaps.com |
| 4. Spectral Analysis | The calculated frequencies are compared with experimental spectra for assignment of vibrational modes. mdpi.com | Detailed understanding of molecular vibrations and structural confirmation. |
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic or electron-donating capability. ekb.eg Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting nature. ijarset.com
For 4-(Aminomethyl)pyridine, HOMO-LUMO energy calculations have been performed using the DFT/B3LYP/6-311G+(d,p) level of theory. ias.ac.in The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEgap), is a critical parameter for determining molecular stability and reactivity. nih.govthaiscience.info A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive and less stable. ijarset.com
Table 2: Key Frontier Molecular Orbital Properties
| Parameter | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the electron-donating ability of the molecule. Higher energy indicates a better electron donor. ijarset.com |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the electron-accepting ability of the molecule. Lower energy indicates a better electron acceptor. ijarset.com |
| HOMO-LUMO Energy Gap | ΔEgap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.govthaiscience.info |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
To investigate the excited-state properties and electronic transitions of molecules, Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method. nih.govbenasque.org TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectra by determining the energies of electronic excitations from the ground state to various excited states. researchgate.net
The calculations provide key information about each electronic transition, including the excitation energy, oscillator strength (which relates to the intensity of the absorption), and the molecular orbitals involved in the transition (e.g., HOMO → LUMO). researchgate.net This allows for the assignment of absorption bands observed in experimental spectra to specific electronic transitions, such as π → π* or n → π*. researchgate.net For pyridine-containing compounds, TD-DFT has been successfully used to interpret their electronic spectra and understand the nature of their electronic transitions. nih.gov
Table 3: Typical Output from a TD-DFT Calculation
| Parameter | Description |
| Excitation Energy (eV) | The energy required to promote an electron from the ground state to an excited state. |
| Wavelength (nm) | The wavelength of light corresponding to the excitation energy, predicting the position of an absorption peak in the UV-Vis spectrum. |
| Oscillator Strength (f) | A dimensionless quantity that represents the theoretical intensity of an electronic transition. |
| Major Orbital Contributions | Identifies the primary molecular orbitals involved in the transition (e.g., HOMO-1 → LUMO, HOMO → LUMO). researchgate.net |
Quantum Chemical Descriptors and Reactivity Analysis
Based on the energies of the frontier molecular orbitals, a set of global reactivity descriptors can be calculated. These descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity, stability, and electronic properties. rasayanjournal.co.inthaiscience.inforesearchgate.net
Within the framework of DFT, several fundamental electronic properties can be estimated using the energies of the HOMO and LUMO. Koopman's theorem provides a useful approximation where the ionization potential (I) is related to the energy of the HOMO, and the electron affinity (A) is related to the energy of the LUMO. ijarset.com
Ionization Potential (I): The minimum energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO . A lower ionization potential indicates that the molecule is a better electron donor. ijarset.comnih.gov
Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO . A higher electron affinity suggests the molecule is a better electron acceptor. ijarset.comosti.gov
Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is defined as the average of the ionization potential and electron affinity: χ = (I + A) / 2 . ijarset.comjcbi.org
These descriptors have been computed for 4-(Aminomethyl)pyridine as part of broader studies on substituted pyridines. ias.ac.in
Building upon the concepts of ionization potential and electron affinity, further descriptors can be derived to characterize the reactivity of 4-(Aminomethyl)pyridine. jcbi.org
Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution or undergo charge transfer. It is calculated from the ionization potential and electron affinity: η = (I - A) / 2 . Molecules with a large HOMO-LUMO gap are considered "hard," implying high stability and low reactivity. ekb.egijarset.com
Chemical Softness (S): The reciprocal of hardness (S = 1 / η ), softness measures the extent of a molecule's chemical reactivity. "Soft" molecules, which have a small HOMO-LUMO gap, are more polarizable and reactive. ekb.egijarset.com
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is defined as ω = μ2 / 2η , where μ is the electronic chemical potential (μ ≈ -χ). A higher electrophilicity index indicates a greater capacity to act as an electrophile. ijarset.comias.ac.in
These quantum chemical descriptors are instrumental in rationalizing and predicting the chemical behavior of 4-(Aminomethyl)pyridine in various chemical processes. rasayanjournal.co.inias.ac.in
Table 4: Global Reactivity Descriptors and Their Formulas
| Descriptor | Formula | Relationship to HOMO/LUMO |
| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when adding an electron. |
| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |
| Chemical Softness (S) | S = 1 / η | Measure of reactivity. |
| Electrophilicity Index (ω) | ω = (I + A)2 / (8 * (I - A)) | Capacity to accept electrons. |
Molecular Electrostatic Potential (MEP) and Fukui Functions
Theoretical investigations into the reactivity and site-selectivity of pyridine derivatives often employ analyses of the Molecular Electrostatic Potential (MEP) and Fukui functions. These tools, derived from density functional theory (DFT) calculations, help to predict the chemical behavior of a molecule. researchgate.netamazonaws.com
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule, allowing for the identification of electrophilic and nucleophilic sites. amazonaws.comresearchgate.net For a molecule like 4-(Aminomethyl)pyridine, the MEP map typically shows regions of negative potential (colored red or yellow) concentrated around the electronegative nitrogen atoms—both in the pyridine ring and the aminomethyl group. These areas represent the most suitable sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are generally located around the hydrogen atoms, indicating sites susceptible to nucleophilic attack. researchgate.netamazonaws.com This charge topography is fundamental to understanding how the molecule interacts with receptors and other molecules.
Fukui functions provide a more quantitative measure of an atom's reactivity within a molecule. derpharmachemica.com By analyzing the change in electron density as electrons are added or removed, these functions identify the sites most susceptible to nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). researchgate.netbas.bg In studies of related aminopyridines, the nitrogen atoms are often identified as primary sites for electrophilic interaction, which is consistent with the predictions from MEP analysis. researchgate.net
Table 1: Predicted Reactive Sites of 4-(Aminomethyl)pyridine based on Theoretical Models
| Analysis Type | Predicted Nucleophilic Site (Attack by Electrophile) | Predicted Electrophilic Site (Attack by Nucleophile) | Rationale |
| MEP | Pyridine N, Amino N | Hydrogen atoms of the aminomethyl group and pyridine ring | Negative potential is localized on nitrogen atoms due to lone pairs and high electronegativity. Positive potential is localized on hydrogen atoms. researchgate.netresearchgate.net |
| Fukui Functions | Pyridine N, Amino N | Specific carbon or hydrogen atoms on the ring | Calculations identify atoms with the highest f- value for electrophilic attack and the highest f+ value for nucleophilic attack. derpharmachemica.combas.bg |
Advanced Computational Methods for Intermolecular Interactions
To understand how 4-(Aminomethyl)pyridine interacts with its environment, advanced computational methods are employed to analyze the intricate network of covalent and non-covalent forces.
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, analyzes chemical bonding and intermolecular interactions based on the topology of the electron density (ρ). wikipedia.orguni-rostock.de This method defines atoms and bonds by identifying critical points in the electron density. For 4-(Aminomethyl)pyridine, AIM analysis can characterize the nature of its covalent bonds (e.g., C-N, C-C, N-H) and any potential intramolecular non-covalent interactions.
Key parameters at a bond critical point (BCP) include the electron density itself (ρ(r)) and the Laplacian of the electron density (∇²ρ(r)). A high ρ(r) value and a negative ∇²ρ(r) are characteristic of shared-electron interactions, such as covalent bonds. Conversely, low ρ(r) values with a positive ∇²ρ(r) signify closed-shell interactions, which include ionic bonds, hydrogen bonds, and van der Waals forces. researchgate.net AIM studies on related aminopyridines confirm the covalent nature of the ring and substituent bonds while also detailing the charge distribution across the molecule. researchgate.net
Natural Bond Orbital (NBO) analysis provides a chemist-friendly interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular delocalization effects. uni-muenchen.dewisc.edu It is particularly useful for quantifying hyperconjugative interactions, which are stabilizing charge transfers from occupied (donor) orbitals to unoccupied (acceptor) orbitals. wisc.edu
In 4-(Aminomethyl)pyridine, significant donor-acceptor interactions would be expected between the nitrogen lone pairs (donors) and the antibonding π* orbitals of the pyridine ring (acceptors). These n → π* interactions contribute to the electronic stability of the molecule. The strength of these interactions is estimated using second-order perturbation theory, which calculates a stabilization energy (E(2)). wisc.eduniscpr.res.in A higher E(2) value indicates a more significant delocalization. NBO analysis also provides atomic charges, offering a detailed picture of the electron distribution. researchgate.net
Table 2: Representative NBO Donor-Acceptor Interactions in a Pyridine System
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
| LP (1) N (Pyridine) | π* (C-C) | High | Resonance stabilization within the ring |
| LP (1) N (Amino) | σ* (C-H) | Moderate | Hyperconjugation, influencing local geometry |
| σ (C-H) | σ* (C-N) | Low | Standard hyperconjugative stabilization |
Note: Values are illustrative based on typical NBO analyses of similar molecules. researchgate.netniscpr.res.in
Reduced Density Gradient (RDG) analysis is a powerful technique for visualizing and characterizing weak, non-covalent interactions (NCI). jussieu.frwikipedia.org It does so by plotting the RDG against the electron density, multiplied by the sign of the second eigenvalue of the electron density Hessian. nih.gov
This method generates 3D isosurfaces that reveal the spatial location of non-covalent interactions. jussieu.fr These surfaces are color-coded to differentiate the nature of the interaction:
Blue: Strong, attractive interactions like hydrogen bonds.
Green: Weak, delocalized interactions such as van der Waals forces.
Red: Strong, repulsive interactions, typically indicating steric clashes. researchgate.netimperial.ac.uk
While specific RDG studies on 4-(Aminomethyl)pyridine are not widely reported, this methodology could be applied to analyze its dimerization, solvation, or binding within a protein active site, providing a clear visual map of the stabilizing and destabilizing non-covalent forces at play.
Solvent Effects in Computational Modeling (e.g., IEF-PCM)
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a widely used method to account for solvent effects in computational chemistry. wikipedia.org The Integral Equation Formalism (IEF-PCM) variant is a popular and robust implementation. wikipedia.orgresearchgate.net
In this model, the solvent is approximated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. rsc.org This approach allows for the calculation of molecular properties, such as energy, geometry, and electronic structure, in a simulated solvent environment. researchgate.net Studies using PCM on similar molecules have shown that increasing solvent polarity can lead to significant changes in dipole moments, stabilization of charged species, and shifts in spectroscopic properties. rsc.orgnih.gov For 4-(Aminomethyl)pyridine, IEF-PCM calculations would be essential to accurately model its behavior in aqueous biological systems or in various organic solvents used for synthesis.
In Silico Drug Design and Molecular Docking
The 4-(Aminomethyl)pyridine scaffold is of significant interest in medicinal chemistry. In silico techniques, particularly molecular docking, are instrumental in the rational design of new therapeutic agents. mdpi.comresearchgate.net Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, often expressed as a docking score. plos.orgmdpi.com
A notable application is in the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. nih.govnih.gov In these studies, derivatives of aminomethyl-pyridine were designed and docked into the active site of the DPP-4 enzyme. The results revealed that the aminomethyl group often forms crucial interactions, such as hydrogen bonds, with key amino acid residues in the enzyme's active site. nih.gov The pyridine ring can engage in π-π stacking or other hydrophobic interactions, further anchoring the molecule. These computational predictions guide the synthesis of more potent and selective inhibitors. nih.govnih.gov
Table 3: Molecular Docking Results for Aminomethyl-Pyridine Derivatives as DPP-4 Inhibitors
| Compound Derivative | Target Protein | IC50 (nM) | Key Interactions Observed in Docking | Reference |
| 5-Aminomethyl-4-(2,4-dichlorophenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide | DPP-4 | 10 | The primary amine and amide groups are critical for molecular recognition and inhibitory activity. | nih.govnih.gov |
| Other 5-Aminomethyl-pyridines | DPP-4 | 10 - 50,000 | The position of the aminomethyl group on the pyridine ring is crucial for activity; β-position is favored over α-position. | nih.gov |
Advanced Characterization Methodologies for 4 Aminomethyl Pyridine Systems
Spectroscopic Techniques
Spectroscopy is fundamental to the analysis of 4-(aminomethyl)pyridine systems, offering non-destructive methods to probe its structural and electronic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Variable-Temperature)
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-(aminomethyl)pyridine in solution. Both ¹H and ¹³C NMR provide unique information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of 4-(aminomethyl)pyridine displays characteristic signals corresponding to the protons on the pyridine (B92270) ring and the aminomethyl group. In deuterated chloroform (B151607) (CDCl₃), the pyridyl protons typically appear as two distinct multiplets in the aromatic region (δ 7.0-9.0 ppm), while the methylene (B1212753) (-CH₂-) protons of the aminomethyl group are observed as a singlet further upfield. The amine (-NH₂) protons also present a singlet, though its chemical shift can be variable and the peak may be broad. chemicalbook.com For instance, typical shifts in CDCl₃ are observed around δ 8.54 (protons adjacent to the ring nitrogen), δ 7.25 (protons meta to the ring nitrogen), δ 3.90 (methylene protons), and δ 1.52 (amine protons). chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in The pyridine ring carbons exhibit signals in the aromatic region (δ 110-150 ppm). bhu.ac.in Based on data for pyridine, the carbon atoms adjacent to the nitrogen (C2, C6) are the most deshielded, followed by the carbon at the para position (C4), and then the meta carbons (C3, C5). testbook.com For 4-(aminomethyl)pyridine, the C4 carbon, being attached to the aminomethyl group, would have its chemical shift influenced by this substituent. The methylene carbon of the aminomethyl group typically appears in the aliphatic region of the spectrum.
Variable-Temperature (VT) NMR: VT-NMR studies are employed to investigate dynamic processes such as conformational changes, intermolecular exchange (e.g., proton exchange), or ligand binding equilibria in metal complexes of 4-(aminomethyl)pyridine. By recording spectra at different temperatures, it is possible to observe changes in peak shape, such as broadening or coalescence, which can be analyzed to determine the kinetics and thermodynamics of these processes. bhu.ac.in For example, as temperature is lowered, separate signals for different conformers or bound/unbound species may be resolved from a time-averaged signal observed at room temperature, a region known as slow exchange. bhu.ac.in
| Proton Assignment | Chemical Shift (CDCl₃) | Chemical Shift (DMSO-d₆) |
|---|---|---|
| Pyridyl H (ortho to N) | 8.54 | 8.60 |
| Pyridyl H (meta to N) | 7.25 | 7.41 |
| Methylene (-CH₂-) | 3.90 | 3.83 |
| Amine (-NH₂) | 1.52 | 2.39 |
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy
IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-(aminomethyl)pyridine provides a unique fingerprint, confirming the presence of the pyridine ring and the aminomethyl group. nist.gov
Key vibrational bands include:
N-H Stretching: The amino group (-NH₂) typically shows symmetric and asymmetric stretching vibrations in the region of 3200-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretches from the pyridine ring are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group appear just below 3000 cm⁻¹.
C=C and C=N Stretching: The characteristic stretching vibrations of the pyridine ring (both C=C and C=N bonds) are found in the 1400-1650 cm⁻¹ region. researchgate.net
N-H Bending: The scissoring vibration of the primary amine is typically located around 1600 cm⁻¹.
C-N Stretching: The stretching vibration for the C-N bond of the aminomethyl group can be observed in the 1000-1350 cm⁻¹ range. researchgate.net
FT-IR is particularly useful for studying the coordination of 4-(aminomethyl)pyridine to metal centers, as shifts in the vibrational frequencies of the pyridine ring and the amino group can indicate which nitrogen atom is involved in bonding. ekb.eg
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3200 - 3500 |
| C-H Stretch (Aromatic) | > 3000 |
| C-H Stretch (Aliphatic) | < 3000 |
| N-H Bend (Amine) | ~1600 |
| C=N Stretch (Pyridine Ring) | 1602 |
| C=C Stretch (Pyridine Ring) | 1436 - 1507 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic systems like 4-(aminomethyl)pyridine, the spectrum is characterized by absorptions arising from π → π* and n → π* transitions associated with the pyridine ring. The UV spectrum of pyridine typically shows an absorption maximum around 254 nm. researchgate.net The presence of the aminomethyl substituent can cause a slight shift in the position and intensity of these absorption bands. In coordination complexes, new absorption bands, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, can appear, providing valuable information about the electronic structure of the complex. nih.gov
Mass Spectrometry (MS, LC-MS, ESI-MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 4-(aminomethyl)pyridine, the molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (108.14 g/mol ). chemicalbook.comnist.gov The fragmentation pattern in the mass spectrum provides structural information. Common fragments for 4-(aminomethyl)pyridine include the loss of the amino group or cleavage of the bond between the methylene group and the pyridine ring, leading to characteristic fragment ions. chemicalbook.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for analyzing more complex systems, such as reaction mixtures or coordination compounds containing 4-(aminomethyl)pyridine, allowing for the separation and identification of different species in solution.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR (or ESR, Electron Spin Resonance) spectroscopy is a technique specific to species with unpaired electrons, such as radicals or paramagnetic metal ions. nih.gov While 4-(aminomethyl)pyridine itself is diamagnetic and thus EPR-silent, it is widely used as a ligand to form complexes with transition metals (e.g., Mn(II), Cu(II), Fe(III)). EPR spectroscopy is a crucial tool for characterizing these paramagnetic complexes. The technique provides detailed information about the oxidation state of the metal, the coordination environment, and the nature of the metal-ligand bonding. nih.gov The EPR spectrum is defined by its g-values and hyperfine coupling constants, which are sensitive to the geometry and electronic structure of the metal center. nih.gov
Crystallographic Techniques
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid, providing unequivocal structural information. Single-crystal X-ray diffraction analysis of 4-(aminomethyl)pyridine derivatives or its metal complexes yields data on bond lengths, bond angles, and torsion angles. This technique can unambiguously determine the coordination mode of the ligand (e.g., monodentate via the pyridine nitrogen, monodentate via the amine nitrogen, or bridging). Furthermore, crystallographic data reveals crucial information about the supramolecular architecture, detailing intermolecular interactions such as hydrogen bonding (involving the amine group) and π–π stacking (between pyridine rings), which govern the crystal packing. nih.gov For example, in related structures, N—H⋯N and N—H⋯S hydrogen bonds have been shown to link molecules into extensive three-dimensional networks. nih.gov
Single-Crystal X-ray Diffraction (SCXRD) for Structural Determination
Single-Crystal X-ray Diffraction (SCXRD) provides definitive information on the precise three-dimensional arrangement of atoms and molecules in a single crystal. Despite extensive searches of crystallographic databases and chemical literature, a specific SCXRD study determining the crystal structure of pure 4-(Aminomethyl)pyridine or its simple salts, such as 4-(Aminomethyl)pyridinium hydrochloride, could not be located. Published crystallographic data is often for related but structurally distinct compounds, such as derivatives of 4-aminopyridine (B3432731), which cannot be used for direct analysis of the target compound.
Powder X-ray Diffraction (PXRD) for Bulk Material Analysis
Powder X-ray Diffraction (PXRD) is instrumental in identifying crystalline phases and assessing the purity of bulk materials. This technique is applicable to polycrystalline solids. As with SCXRD, no specific experimental PXRD patterns for 4-(Aminomethyl)pyridine in a solid state or its simple salt derivatives are readily available in published research.
Thermal Analysis Techniques
Thermal analysis methods are crucial for understanding the physicochemical properties of a compound as a function of temperature, including its stability and phase transitions.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile. Literature searches did not yield any specific TGA thermograms or detailed thermal stability data for 4-(Aminomethyl)pyridine. While studies exist for polymers containing pyridine moieties or for various pyridinium (B92312) salts, this data is not directly applicable to the specific molecule . at.ua
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is used to measure heat flow associated with thermal transitions in a material, such as melting, crystallization, and glass transitions. No DSC curves or specific data related to the phase behavior of 4-(Aminomethyl)pyridine, beyond its documented melting point, were found in the available scientific literature.
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Electrochemical techniques like cyclic voltammetry are used to study the redox properties of a compound, including its oxidation and reduction potentials. A search for the electrochemical characterization of 4-(Aminomethyl)pyridine did not uncover any specific cyclic voltammograms or detailed studies on its redox behavior. While research is available on the electrochemical oxidation of related compounds like 4-(hydroxymethyl)pyridine or the general behavior of pyridinium ions, this information cannot be directly extrapolated to 4-(Aminomethyl)pyridine. researchgate.net
Other Analytical Methods
While advanced characterization data is sparse, fundamental physicochemical properties for 4-(Aminomethyl)pyridine are well-documented, primarily by chemical suppliers. This information is essential for its handling, storage, and application in synthesis.
Table 1: Physicochemical Properties of 4-(Aminomethyl)pyridine
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₆H₈N₂ | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 108.14 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Appearance | Liquid | sigmaaldrich.comsigmaaldrich.com |
| Melting Point | -8 °C | sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 230 °C | sigmaaldrich.comsigmaaldrich.com |
| Density | 1.065 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |
| Refractive Index (n20/D) | 1.552 | sigmaaldrich.comsigmaaldrich.com |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. For novel metal complexes of 4-(aminomethyl)pyridine, this analysis serves as a primary method to verify the empirical formula and confirm the stoichiometry of the ligand-to-metal ratio. The experimentally determined ("found") percentages are compared against the theoretically "calculated" values based on the proposed chemical formula. A close agreement, typically within a ±0.4% margin, provides strong evidence for the successful synthesis of the target compound. mdpi.commdpi.com
The process involves the combustion of a small, precisely weighed sample under conditions that ensure complete conversion of its constituent elements into simple gaseous products (e.g., CO₂, H₂O, and N₂). These gases are then chromatographically separated and quantified.
Below is a table illustrating the calculated elemental composition for the 4-(aminomethyl)pyridine ligand itself and a hypothetical dichlorido-bis(4-(aminomethyl)pyridine)metal(II) complex.
| Compound | Formula | Calculated %C | Calculated %H | Calculated %N |
|---|---|---|---|---|
| 4-(Aminomethyl)pyridine | C₆H₈N₂ | 66.64 | 7.46 | 25.90 |
| Hypothetical Complex: [Mn(C₆H₈N₂)₂Cl₂] | C₁₂H₁₆Cl₂MnN₄ | 40.02 | 4.48 | 15.56 |
| Hypothetical Complex: [Cu(C₆H₈N₂)₂Cl₂] | C₁₂H₁₆Cl₂CuN₄ | 39.08 | 4.37 | 15.19 |
Conductivity Measurements
Molar conductivity (ΛM) measurements are a crucial diagnostic tool for characterizing metal complexes in solution. This technique helps to determine the electrolytic nature of a complex, distinguishing between compounds that are non-electrolytes and those that dissociate into ions (electrolytes). The measurement is typically performed by dissolving the complex in a polar organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), at a known concentration (e.g., 10⁻³ M) and measuring the solution's ability to conduct electricity.
The resulting ΛM value is compared with established ranges for different electrolyte types in that specific solvent. This comparison reveals whether anions (e.g., Cl⁻, NO₃⁻, BF₄⁻) are directly coordinated to the metal center or are present as free counter-ions in the crystal lattice. mdpi.comekb.eg For instance, a low molar conductivity value for a complex like [M(4-amp)₂Cl₂] would suggest that the chloride ions are part of the inner coordination sphere, resulting in a neutral, non-electrolytic species. ekb.eg Conversely, a high value would indicate a formulation such as [M(4-amp)₂]Cl₂, where the chloride ions are not bonded to the metal and the complex behaves as a 1:2 electrolyte. researchgate.net
The table below presents typical molar conductivity ranges for different electrolyte types in common solvents.
| Electrolyte Type | Molar Conductivity (ΛM) in DMSO (Ω⁻¹ cm² mol⁻¹) | Molar Conductivity (ΛM) in DMF (Ω⁻¹ cm² mol⁻¹) |
|---|---|---|
| Non-electrolyte | < 35 | < 65 |
| 1:1 electrolyte | 35-65 | 65-90 |
| 1:2 electrolyte | ~120-160 | 130-170 |
| 1:3 electrolyte | > 160 | > 170 |
Data adapted from studies on related coordination complexes. mdpi.comekb.egresearchgate.net
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govnih.gov By partitioning crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, this technique provides a unique fingerprint of the molecular environment. The analysis is invaluable for understanding how molecules involving 4-(aminomethyl)pyridine self-assemble and pack in the solid state.
The Hirshfeld surface is often mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, typically corresponding to hydrogen bonds and other strong interactions. nih.gov
In a study of the closely related 4-aminopyridinium (B8673708) thiocyanate–4-aminopyridine system, Hirshfeld analysis revealed the specific contributions of various interactions to the crystal packing, providing a model for what can be expected in 4-(aminomethyl)pyridine systems. nih.govnih.gov
The following table summarizes the percentage contributions of the most significant intermolecular contacts found in the crystal structure of 4-aminopyridinium thiocyanate–4-aminopyridine. nih.govnih.gov
| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 36.6 |
| C···H / H···C | 20.4 |
| S···H / H···S | 19.7 |
| N···H / H···N | 13.4 |
| C···C | 5.8 |
| Other | 4.1 |
Data from the analysis of 4-aminopyridinium thiocyanate–4-aminopyridine. nih.govnih.gov
These results show that van der Waals forces (H···H contacts) and hydrogen bonding (N···H and S···H contacts) are the dominant interactions responsible for the supramolecular assembly. nih.govnih.gov
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Pathways with Enhanced Sustainability
The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic processes. For 4-(Aminomethyl)pyridine, a significant research thrust lies in moving beyond traditional synthetic methods towards greener, more sustainable alternatives. Key areas of focus include:
Biocatalysis: The use of enzymes and whole-cell systems offers a mild and highly selective alternative to conventional chemical synthesis. Research into the biocatalytic synthesis of aminopyridines has shown promise. For instance, a one-pot process using a biocatalyst co-expressing carboxylic acid reductase and ω-transaminase has been successfully developed for 3-(Aminomethyl)pyridine. researchgate.netfao.org This whole-cell bioconversion achieved high yields without the need for additional carbon sources, highlighting a significant step towards self-sufficient biocatalysis. researchgate.netfao.org Future work should focus on identifying or engineering enzymes capable of regioselectively synthesizing the 4-(Aminomethyl)pyridine isomer, potentially from renewable feedstocks like glycerol, thereby reducing reliance on petrochemical precursors. researchgate.netfao.orgrsc.org This approach aligns with the core principles of green chemistry by minimizing waste and utilizing renewable resources. tudelft.nl
Flow Chemistry and Process Intensification: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. Future research could explore the adaptation of existing syntheses into continuous flow systems, potentially coupled with real-time reaction monitoring to optimize conditions and minimize energy consumption.
Alternative Solvents and Catalysts: The development of syntheses that utilize greener solvents (e.g., water, supercritical CO2, or bio-derived solvents) or solvent-free conditions is crucial. researchgate.net Furthermore, replacing hazardous reagents with more benign alternatives, such as silane-mediated direct amide coupling, represents a significant step towards sustainability. squarespace.com Research into heterogeneous catalysts that can be easily recovered and reused would further enhance the economic and environmental viability of 4-(Aminomethyl)pyridine production.
Exploration of New Metal Complexes for Advanced Catalytic Transformations
The pyridine (B92270) nitrogen and the aminomethyl group of 4-(Aminomethyl)pyridine make it an excellent ligand for coordinating with a wide range of metal ions. This versatility opens up extensive opportunities for designing novel metal complexes with tailored catalytic properties.
Future research should be directed towards:
Homogeneous Catalysis: Building on existing work with aminopyridine iron(II) complexes, new catalysts can be designed for various organic transformations. The electronic and steric properties of the 4-(Aminomethyl)pyridine ligand can be fine-tuned to enhance catalytic activity and selectivity in reactions such as polymerization, cross-coupling, and asymmetric synthesis.
Metal-Organic Frameworks (MOFs): The use of 4-(Aminomethyl)pyridine or its derivatives as organic linkers can lead to the formation of novel MOFs with unique topologies and functionalities. berkeley.eduresearchgate.net These porous materials could be designed for applications in gas storage, separation, and heterogeneous catalysis. researchgate.netnih.govnih.gov For example, introducing the amino group into the MOF structure can enhance CO2 adsorption capacity and provide active sites for post-synthetic modification. nih.gov The development of 2D MOFs using pyridine-based ligands has shown potential for creating materials with a high density of exposed metal active sites for electrocatalysis, such as the oxygen evolution reaction. rsc.org
A summary of potential metals and their applications in forming complexes with 4-(Aminomethyl)pyridine is presented below.
| Metal Ion | Potential Catalytic Application | Research Focus |
| Iron (Fe) | Atom Transfer Radical Polymerization (ATRP), Oxidation Reactions | Ligand modification to improve catalyst activity and stability. |
| Copper (Cu) | Oxygen Evolution Reaction (OER), Asymmetric Catalysis | Design of chiral frameworks for enantioselective reactions. nih.gov |
| Zinc (Zn) | Coordination Polymers, Lewis Acid Catalysis | Exploration of structural diversity and Lewis acidity. |
| Silver (Ag) | Antimicrobial materials, Coordination Polymers | Investigation of structural motifs and biological applications. |
Rational Design of 4-(Aminomethyl)pyridine-Based Materials for Emerging Technologies
The functional groups of 4-(Aminomethyl)pyridine make it an ideal candidate for incorporation into advanced materials, imparting specific chemical and physical properties. A significant area of future research is the rational design of these materials for targeted applications in emerging technologies.
Molecularly Imprinted Polymers (MIPs) for Sensing: Researchers have successfully developed MIPs using 4-(Aminomethyl)pyridine as a functional monomer for the detection of hazardous compounds like herbicides. acs.orgacs.org These polymers exhibit high selectivity due to the specific interactions between the pyridine group and the target analyte. acs.orgacs.org Future work could expand this concept to create sensors for a wider range of environmental pollutants, medical biomarkers, and explosives. researchgate.net Advanced synthesis techniques such as surface imprinting, nanoimprinting, and living/controlled radical polymerization could be explored to enhance the sensitivity and performance of these MIP-based sensors. acs.org
Polymers for Advanced Technologies: The incorporation of 4-(Aminomethyl)pyridine into polymer backbones or as pendant groups can modify properties such as thermal stability, conductivity, and chemical resistance. This opens avenues for creating new materials for electronics, energy storage, and biomedical devices. The journal Polymers for Advanced Technologies highlights research into polymers for such applications, providing a platform for future discoveries in this area. scilit.comwikipedia.org
Functional Surfaces and Coatings: The ability of the amino and pyridine groups to interact with surfaces and other molecules can be exploited to create functional coatings. These could include anti-fouling surfaces for marine applications, biocompatible coatings for medical implants, or surfaces that can selectively capture specific molecules from a solution.
Deepening Understanding of Biological Mechanisms and Therapeutic Potential
Pyridine derivatives are prevalent in medicinal chemistry, and compounds containing the 4-(Aminomethyl)pyridine scaffold are no exception. While some therapeutic applications have been identified, a vast landscape of biological activity remains to be explored.
Exploration of Unexplored Therapeutic Targets: A significant portion of the human genome remains understudied, presenting a wealth of "unexplored opportunities" for therapeutic intervention. nih.gov Future research should systematically screen 4-(Aminomethyl)pyridine and its derivatives against a broad range of biological targets, including G protein-coupled receptors, kinases, and ion channels, to uncover novel therapeutic uses. nih.gov For example, derivatives of 4-(Aminomethyl)pyridine have been identified as potent and selective inhibitors of the enzyme Lysyl Oxidase-Like 2 (LOXL2), which is implicated in fibrotic diseases. nih.gov This success provides a strong rationale for investigating other enzyme targets.
Structure-Activity Relationship (SAR) Studies: To guide the design of more potent and selective drug candidates, detailed SAR studies are essential. By systematically modifying the structure of 4-(Aminomethyl)pyridine derivatives and evaluating their biological activity, researchers can build robust models that correlate specific structural features with therapeutic effects.
Mechanism of Action Studies: For any identified bioactive compound, a thorough investigation into its molecular mechanism of action is crucial. This involves identifying the specific protein target, understanding the binding interactions, and elucidating the downstream cellular effects. Such studies are fundamental for translating a promising compound into a viable therapeutic agent.
Integration of Advanced Machine Learning and Artificial Intelligence in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating the discovery and optimization of molecules and materials. paperpublications.org For 4-(Aminomethyl)pyridine, these computational tools offer powerful new approaches to navigate its vast chemical space.
Future research directions include:
Accelerating Catalyst Design: ML models can be trained on existing experimental and computational data to predict the catalytic activity of new metal complexes. nih.gov This data-driven approach can rapidly screen vast numbers of potential ligand-metal combinations, identifying promising candidates for synthesis and testing. digitellinc.comoaepublish.com AI workflows that combine large language models (LLMs) for literature mining with Bayesian optimization can further streamline the process of discovering optimal reaction conditions. arxiv.org
Predictive Modeling for Materials Science: AI can be used to predict the properties of novel materials based on their chemical structure. For instance, generative models can suggest new polymer structures incorporating 4-(Aminomethyl)pyridine with desired properties for specific technological applications. paperpublications.org In the context of MOFs, ML algorithms can predict structures and correlate them with properties like gas adsorption or stability, accelerating the discovery process. berkeley.edu
In Silico Drug Discovery: ML models are increasingly used to predict the biological activity, toxicity, and pharmacokinetic properties of small molecules. nih.gov These tools can be used to screen virtual libraries of 4-(Aminomethyl)pyridine derivatives against various disease targets, prioritizing the most promising compounds for synthesis. This significantly reduces the time and cost associated with early-stage drug discovery.
Q & A
Q. What are the critical physicochemical properties of 4-(Aminomethyl)pyridine, and how do they influence experimental design?
- Answer:
4-(Aminomethyl)pyridine (CAS 3731-53-1) is a liquid at room temperature with a boiling point of 230°C, melting point of −8°C, and density of 1.065 g/mL . Its solubility in polar solvents (e.g., water, methanol, DMF) makes it suitable for homogeneous reaction conditions. Key spectroscopic identifiers include a refractive index of and SMILES string
NCc1ccncc1. For purity validation, HPLC with UV detection or GC-MS is recommended, alongside comparison of experimental vs. theoretical -NMR shifts (e.g., δ ~3.8 ppm for the aminomethyl group) .
Q. Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₈N₂ | |
| Boiling Point | 230°C | |
| Density (25°C) | 1.065 g/mL | |
| Refractive Index () | 1.552 | |
| Solubility | Water, DMF, methanol, THF |
Q. What synthetic methodologies are employed for 4-(Aminomethyl)pyridine, and how is purity optimized?
- Answer: A common route involves nucleophilic substitution of 4-chloromethylpyridine with ammonia under controlled pH (8–10) and temperature (60–80°C) . Post-synthesis, purification via fractional distillation or silica gel chromatography (eluent: ethyl acetate/hexane) is critical. Purity ≥98% is confirmed using reversed-phase HPLC (C18 column, mobile phase: 70:30 water/acetonitrile, UV detection at 254 nm) .
Q. What safety protocols are essential for handling 4-(Aminomethyl)pyridine in laboratory settings?
- Answer: The compound is classified as Skin Corrosive 1B (EU Regulation 1272/2008) and requires PPE (nitrile gloves, lab coat, goggles) and fume hood use . Spills should be contained with inert absorbents (e.g., vermiculite) and disposed via hazardous waste channels. Storage in airtight containers at 2–8°C minimizes oxidative degradation .
Advanced Research Questions
Q. How does 4-(Aminomethyl)pyridine function as a ligand in transition metal complexes, and what analytical methods characterize its coordination?
- Answer: The aminomethyl group acts as a monodentate or bridging ligand, forming stable complexes with Pd(II), Mn(II), and Cu(II) . Coordination behavior is assessed via:
- Potentiometric titrations to determine stability constants (log values) in aqueous solutions .
- X-ray crystallography to resolve bond lengths and angles (e.g., Pd–N distances ~2.05 Å in palladium complexes) .
- UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands (e.g., λ ~350 nm for Mn complexes) .
Q. What computational strategies predict the electronic and catalytic properties of 4-(Aminomethyl)pyridine derivatives?
Q. How are 4-(Aminomethyl)pyridine-based MRI contrast agents synthesized and evaluated?
- Answer: EDTA bisamide derivatives are synthesized by reacting 4-(Aminomethyl)pyridine with EDTA dianhydride in DMF at 50°C . Relaxivity () is measured via NMR (e.g., 3 T scanner, ~6.2 mM⁻¹s⁻¹ for Mn complexes), while thermodynamic stability ( ~16.5) is determined by potentiometry .
Q. Table 2: MRI Contrast Agent Performance
| Parameter | MnL1 Complex | CuL1 Complex |
|---|---|---|
| (mM⁻¹s⁻¹) | 6.2 | 4.8 |
| 16.5 | 14.3 | |
| HSA Binding Affinity (ΔG) | −9.8 kcal/mol | −8.5 kcal/mol |
Q. What experimental approaches assess the enzyme inhibitory activity of 4-(Aminomethyl)pyridine derivatives?
- Answer:
- In vitro kinase assays (e.g., ADP-Glo™) measure IC₅₀ values against targets like Aurora B Kinase .
- Fluorescence quenching monitors interactions with human serum albumin (HSA) using tryptophan emission at 340 nm .
Q. How does thermal and oxidative stability impact the application of 4-(Aminomethyl)pyridine in catalysis?
- Answer: Thermal gravimetric analysis (TGA) shows decomposition onset at ~180°C, releasing CO and NOₓ . For catalytic systems, inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) prolong stability. Reactivity with oxidizers (e.g., KMnO₄) necessitates kinetic studies via stopped-flow spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
